8-Dechloro-9-chloro Desloratadine

Description

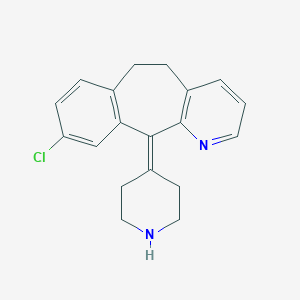

Structure

3D Structure

Properties

IUPAC Name |

14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJJLWDKUCVCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437290 | |

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-13-9 | |

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modification Studies

Methodologies for the Chemical Synthesis of Desloratadine (B1670295) and Structurally Related Compounds

The core structure of desloratadine serves as a scaffold for numerous derivatives, with its synthesis being a key focus of pharmaceutical chemistry.

The industrial production of desloratadine primarily relies on a few well-established synthetic routes. The most common pathway involves the chemical transformation of loratadine (B1675096), which is the ethyl carbamate (B1207046) precursor to desloratadine.

One prevalent method is the base-catalyzed hydrolysis of loratadine. chemicalbook.comgoogle.com This reaction typically involves heating loratadine with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a mixed solvent system like ethanol (B145695) and water. chemicalbook.comnih.gov The process effectively removes the ethoxycarbonyl group from the piperidine (B6355638) ring to yield desloratadine. google.com Patents describe reacting loratadine with KOH in aqueous ethanol and refluxing for several hours to achieve this transformation. synzeal.com The reaction conditions, including the base concentration, solvent ratio, and temperature, are critical parameters that are often optimized to maximize yield and purity. nih.govsynzeal.com

An alternative to direct hydrolysis involves a two-step process starting from N-methyl desloratadine. This precursor is first reacted with a haloformate, such as 2-chloroethyl-chloroformate, to form the carbamate (loratadine), which may or may not be isolated before the final hydrolysis step. google.com Another distinct synthetic approach begins with the tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo google.comnih.govcyclohepta[1,2-b]pyridin-11-one. chemicalbook.com This ketone is reacted with a Grignard reagent, N-methylpiperidylmagnesium chloride, to form a tertiary carbinol intermediate. Subsequent dehydration of this alcohol under acidic conditions yields the final tricyclic amine structure. chemicalbook.com

Biocatalysis offers a green alternative to traditional chemical synthesis for producing desloratadine and its analogs. Microbial transformation has been explored for its ability to perform specific, often stereo- and regioselective, modifications on complex molecules.

Research has shown that various fungi can metabolize loratadine to produce desloratadine and other derivatives. researchgate.net Strains of Cunninghamella elegans, Cunninghamella echinulata, and Aspergillus niger have been successfully used to biotransform loratadine. researchgate.net These microorganisms perform a dealkylation reaction to create desloratadine and can also introduce hydroxyl groups at various positions on the molecule, leading to metabolites like 3-hydroxy desloratadine. researchgate.net

The enzymatic basis for these transformations mirrors the metabolism in humans. The formation of desloratadine from loratadine is primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. nih.gov Further hydroxylation to form the major active metabolite, 3-hydroxydesloratadine, is a more complex process. It has been demonstrated to be a sequential reaction involving initial glucuronidation of desloratadine by the enzyme UGT2B10, followed by oxidation via CYP2C8. simsonpharma.com These findings highlight the potential of using isolated enzymes or whole-cell systems to synthesize specific desloratadine analogs. nih.govsimsonpharma.com

Synthesis and Isolation Strategies for 8-Dechloro-9-chloro Desloratadine

This compound is a known process-related impurity and positional isomer of desloratadine. synzeal.com Its synthesis and isolation are critical for its use as a reference standard in quality control to ensure the purity of the final drug product.

The chemical name this compound indicates the removal of the chlorine atom from its standard 8-position on the benzocycloheptapyridine ring and the introduction of a chlorine atom at the 9-position. This compound arises during the synthesis of desloratadine, particularly under certain reaction conditions.

The primary laboratory method for synthesizing this isomer involves the controlled dechlorination and rearrangement of desloratadine under alkaline conditions. While detailed mechanisms in the literature for this specific transformation are scarce, it is understood to be a base-catalyzed reaction. This type of reaction, sometimes known as a halogen dance, can occur on halogenated aromatic rings in the presence of a strong base, leading to the migration of the halogen atom. The process likely involves a series of deprotonation and reprotonation steps that allow for the isomerization of the chloro-substituted ring.

The intentional synthesis of this compound for use as an analytical reference standard requires the optimization of reaction conditions to maximize its yield and purity. nih.gov Starting from desloratadine, the parameters of the base-catalyzed rearrangement must be carefully controlled.

Key variables for optimization include:

Base: Screening different alkali metal hydroxides (e.g., KOH, NaOH) or other strong bases.

Solvent: Utilizing various alcohol-water mixtures or other solvent systems that can facilitate the reaction while managing the solubility of the reactant and product.

Temperature: Adjusting the reaction temperature to find a balance between a reasonable reaction rate and the minimization of unwanted side products or degradation. A temperature range of 70–75°C has been noted for similar base-catalyzed reactions of desloratadine's precursor.

Reaction Time: Monitoring the reaction progress over time using techniques like HPLC to determine the point of maximum yield before significant degradation occurs.

Following the reaction, purification is essential. Isolation strategies typically involve extraction to separate the product from the reaction mixture, followed by purification techniques such as column chromatography to separate the desired 9-chloro isomer from any remaining desloratadine (8-chloro isomer) and other impurities. synthinkchemicals.com

Development of Novel Desloratadine Derivatives and Analogs

The desloratadine scaffold has been a fertile ground for the development of new chemical entities with potentially improved properties. Research has focused on modifying various parts of the molecule to enhance biological activity or improve physicochemical characteristics.

A significant area of development involves the synthesis of novel N-substituted derivatives. By replacing the hydrogen on the piperidine nitrogen, chemists have created analogs with enhanced anti-inflammatory and H1 antagonistic activities. researchgate.net For instance, the addition of a 3-hydroxypropyl group to the nitrogen resulted in a compound with potent activity. synzeal.com Another approach involved replacing the pyridine (B92270) ring of the related drug rupatadine (B1662895) with a γ-alkylidene butenolide moiety attached to the desloratadine core, which also yielded compounds with strong antihistamine effects. nih.gov

Other modifications include the N-oxidation of the pyridine ring using peptide catalysts, which can produce stable, helically chiral products. sigmaaldrich.com These conformationally restricted analogs have been instrumental in studying the enantiomer-dependent activity of desloratadine at the H1 receptor. sigmaaldrich.com Furthermore, the development of new salts and multicomponent crystal forms, such as cocrystals with benzoic acid, represents another avenue of chemical modification. synthinkchemicals.com These strategies aim to alter properties like solubility and stability without changing the core pharmacophore, potentially leading to improved formulations. synthinkchemicals.com

Structure-Directed Design for Modified Pharmacological Profiles

The rationale behind modifying the Desloratadine scaffold, including the 8-Dechloro-9-chloro variant, is to optimize its interaction with biological targets, primarily the histamine (B1213489) H1 receptor. Researchers strategically alter the parent molecule to enhance potency, selectivity, and duration of action, or to reduce potential side effects.

One prominent approach involves the stereoselective synthesis of derivatives to probe the three-dimensional requirements of the receptor's binding pocket. nih.gov A series of Desloratadine derivatives structurally related to Rupatadine were generated by replacing a pyridine group with a γ-alkylidene butenolide moiety. The resulting antihistamine activity was highly dependent on the nature of the substituent on the lactone ring, underscoring the sensitivity of the receptor to minor structural changes. nih.gov

Further research has focused on introducing specific functional groups to improve the molecule's affinity for the H1 receptor. For instance, the introduction of hydroxyl groups and chiral centers into the N-substituted side chain of Loratadine analogs was explored to enhance their binding capabilities. rsc.org Docking studies have suggested that loratadine and desloratadine likely adopt a specific conformation when binding to the H1 receptor, guiding the design of conformationally rigid analogs to lock in this bioactive shape. acs.org By synthesizing and evaluating a range of such analogs, a clearer picture of the SAR emerges, paving the way for more effective second-generation antihistamines.

Exploration of Diverse Chemical Modifications (e.g., N-substitution, thiourea (B124793) incorporation)

A significant body of research is dedicated to the chemical modification of the piperidine nitrogen of the Desloratadine core. This position is a prime target for derivatization as it allows for the introduction of various substituents that can modulate the compound's physicochemical and pharmacological properties without drastically altering the core structure required for receptor binding.

N-Substitution: A variety of N-substituted Desloratadine analogs have been designed and synthesized to evaluate their potential as H1 antihistamines. researchgate.net Studies involving N-hydroxyalkyl Desloratadine analogues have also been conducted. benthamscience.com These modifications can influence factors such as solubility, metabolic stability, and receptor affinity. The goal of these substitutions is often to produce compounds with significant antihistamine activity, potentially exceeding that of the parent compound, while minimizing sedative and anticholinergic side effects. researchgate.net

Urea (B33335) and Thiourea Incorporation: The replacement of the ethyl carbamate group in Loratadine with other functionalities has been a key area of investigation. Notably, Loratadine analogs incorporating a urea moiety were synthesized and found to exhibit antihistamine activity equivalent to that of the original carbamate-containing structure. acs.org This finding is significant as it demonstrates that the carbamate group is not essential for activity and can be replaced with bioisosteres like urea, which can alter properties such as hydrogen bonding capacity and metabolic stability. While direct incorporation of a thiourea group into this compound is not extensively documented in readily available literature, the successful use of urea analogs suggests that thiourea derivatives would be a logical next step for exploration, potentially offering different binding characteristics or metabolic profiles.

The table below summarizes key findings from chemical modification studies on Desloratadine and its analogs.

| Modification Strategy | Key Findings | Reference |

| N-Substitution | A series of N-substituted analogs exhibited significant antihistamine activity compared to Desloratadine. | researchgate.net |

| Urea Moiety | Analogs with a urea moiety showed antihistamine activity equivalent to carbamate-bearing Loratadine. | acs.org |

| γ-Alkylidene Butenolide | Activity was highly dependent on the substituent in the lactone ring, highlighting sensitive SAR. | nih.gov |

| Hydroxyl Group Intro | Introduction of hydroxyl groups and chiral centers was explored to enhance H1 receptor affinity. | rsc.org |

Advanced Electrochemical Synthesis Techniques for Analog Creation

In the quest for more efficient and environmentally friendly synthetic methods, advanced electrochemical techniques have been applied to the creation of Desloratadine derivatives. Electrochemistry offers a unique approach to synthesis, often proceeding under mild conditions without the need for harsh reagents.

An eco-friendly electrochemical process has been successfully developed for the synthesis of a novel Desloratadine derivative. researchgate.net This method highlights the potential of electro-organic synthesis to generate complex molecules and analogs in a controlled manner. Such techniques can facilitate reactions that are otherwise difficult to achieve through conventional means and can reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry. The application of these advanced methods to a scaffold like this compound could unlock access to a wider array of novel analogs for pharmacological evaluation.

Table of Compounds

Advanced Analytical Sciences and Impurity Profiling Methodologies

Chromatographic Techniques for Resolution and Quantification of Analogs

The separation of positional isomers like 8-Dechloro-9-chloro Desloratadine (B1670295) from the main API, Desloratadine, presents a significant analytical challenge due to their nearly identical physicochemical properties. Chromatographic techniques, with their high resolving power, are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of Desloratadine and its impurities. The development of robust HPLC methods is crucial for the accurate quantification of 8-Dechloro-9-chloro Desloratadine. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

The retention behavior of this compound in comparison to Desloratadine is a key parameter in HPLC method development. Due to the difference in the position of the chlorine atom on the benzocycloheptapyridine ring, slight variations in polarity can be exploited for separation. In reversed-phase HPLC, which is the most common mode of separation for these compounds, the retention time of this compound would be expected to be slightly different from that of Desloratadine. While specific retention time data for this compound is not extensively published in public literature, it is a critical parameter determined during method development and validation in pharmaceutical quality control. The relative retention time (RRT) is often used to characterize impurities, and for this compound, this value would be established against the retention time of the Desloratadine peak.

A hypothetical comparative retention behavior based on typical reversed-phase HPLC conditions is presented in the table below. The exact retention times would be dependent on the specific method parameters.

| Compound | Hypothetical Retention Time (min) | Hypothetical Relative Retention Time (RRT) |

| Desloratadine | 5.0 | 1.00 |

| This compound | 4.8 | 0.96 |

| Other Positional Isomers | Varies | Varies |

This table is for illustrative purposes only and does not represent actual experimental data.

Achieving baseline separation between Desloratadine and its isomeric impurity, this compound, requires careful optimization of the mobile phase and selection of an appropriate stationary phase.

Eluent Systems: A mixture of an aqueous buffer and an organic modifier is typically employed.

Aqueous Buffer: Phosphate or acetate (B1210297) buffers are commonly used to control the pH of the mobile phase. The pH is a critical parameter as it affects the ionization state of the basic nitrogen in the piperidine (B6355638) ring of both Desloratadine and its isomer, thereby influencing their retention.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic solvents. The ratio of the organic modifier to the aqueous buffer is adjusted to fine-tune the retention times and achieve optimal resolution. Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to separate a wide range of impurities with varying polarities.

Column Chemistries: The choice of the HPLC column is paramount for the separation of closely related isomers.

C18 (Octadecylsilyl) columns are the most widely used stationary phases in reversed-phase chromatography and have been successfully employed for the analysis of Desloratadine and its impurities.

Phenyl-hexyl columns can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes.

Cyano (CN) columns provide a different polarity and can be used in both normal-phase and reversed-phase modes, offering another option for method development.

The selection of the optimal column and eluent system is a result of a systematic method development process, often aided by design of experiments (DoE) to efficiently screen and optimize various parameters.

High-Performance Thin-Layer Chromatography (HPTLC) Applications in Impurity Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative for the screening and quantification of impurities. For this compound, HPTLC methods can be developed to provide a clear separation from Desloratadine. The separation is visualized under UV light, and the spots can be quantified using a densitometer. The retention factor (R_f) value is the key parameter in HPTLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

A typical HPTLC method for Desloratadine impurities would involve a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. The composition of the mobile phase is optimized to achieve a significant difference in the R_f values of Desloratadine and this compound.

| Compound | Hypothetical R_f Value |

| Desloratadine | 0.45 |

| This compound | 0.50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Capillary Electrophoresis Techniques for Analytical Characterization

Capillary electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, making it suitable for the analysis of closely related compounds like positional isomers. In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. For the analysis of this compound, capillary zone electrophoresis (CZE) is a commonly employed mode. The development of a CZE method would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature to achieve baseline separation from Desloratadine.

Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS), is an indispensable tool for the structural confirmation and trace-level analysis of impurities.

For this compound, mass spectrometry provides definitive evidence of its identity. The molecular weight of this compound is identical to that of Desloratadine (310.82 g/mol ), as they are isomers. However, tandem mass spectrometry (MS/MS) can be used to differentiate them. In MS/MS, the precursor ion (the protonated molecule, [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions produce a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule. The fragmentation pattern of this compound would be expected to differ from that of Desloratadine due to the different position of the chlorine atom, which influences the stability of the fragment ions.

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Desloratadine | 311.1 | 259.1, 283.1 |

| This compound | 311.1 | Expected to show a distinct fragmentation pattern |

This table is for illustrative purposes only and does not represent actual experimental data.

The high sensitivity of LC-MS/MS also allows for the detection and quantification of this compound at very low levels, which is crucial for controlling impurities in pharmaceutical formulations.

Elucidation of Fragmentation Patterns for Isomeric Differentiation

In the realm of pharmaceutical analysis, the differentiation of isomers is a critical challenge. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a powerful tool for this purpose. The fragmentation patterns of ions in the gas phase provide a fingerprint for molecular structure. For dichlorinated derivatives of Desloratadine, such as this compound and its potential isomers, distinct fragmentation pathways can be elucidated.

While specific fragmentation data for this compound is not extensively published in readily available literature, the general fragmentation behavior of Desloratadine and its analogs provides a basis for predicting its mass spectral characteristics. The protonated molecule of Desloratadine typically undergoes fragmentation through cleavage of the piperidine ring and loss of neutral fragments. For this compound, with a molecular weight of 310.82 g/mol , the protonated molecule [M+H]⁺ would be observed at m/z 311.8. allmpus.comnih.gov

The fragmentation of this ion would likely involve characteristic losses related to the piperidine and pyridine (B92270) moieties. The position of the chlorine atoms on the tricyclic ring system would influence the relative abundance of fragment ions, allowing for differentiation between isomers. For instance, the loss of a chloropyridine fragment versus a dichlorinated benzene (B151609) ring fragment would produce ions of different mass-to-charge ratios, enabling the specific identification of this compound.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of trace-level impurities in pharmaceutical matrices due to its high selectivity and sensitivity. A validated LC-MS/MS method for the quantification of this compound would involve chromatographic separation followed by mass spectrometric detection.

An LC-MS/MS method for the analysis of Desloratadine and its metabolites has been developed, which can be adapted for its dichlorinated impurity. nih.govnih.gov The method typically utilizes a reversed-phase C18 or C8 column for chromatographic separation. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as ammonium (B1175870) formate, to achieve optimal separation. nih.govresearchgate.net

For detection, multiple reaction monitoring (MRM) mode is employed. This involves selecting a specific precursor ion (the protonated molecule of this compound, m/z 311.8) and monitoring a specific product ion that is characteristic of its fragmentation. A common transition for Desloratadine is m/z 311.2 → 259.2. nih.gov A similar transition would be established for this compound. The use of a stable isotope-labeled internal standard, such as Desloratadine-d5, is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.gov

The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification of the impurity at levels relevant to pharmaceutical quality control.

Spectroscopic Characterization Methods in Research Settings

Ultraviolet-Visible Spectrophotometry for Concentration Determination and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals, including Desloratadine and its analogs. nih.govijpbs.comresearchgate.netjchps.com The principle lies in the absorption of UV or visible light by the analyte, which is proportional to its concentration.

A simple, rapid, and accurate UV spectrophotometric method can be developed for the estimation of this compound. The analysis of Desloratadine is typically carried out at a specific wavelength of maximum absorbance (λmax). For Desloratadine, λmax has been reported at various wavelengths, including 242 nm and 280 nm, depending on the solvent used. ijpbs.comjchps.com The λmax for this compound would need to be determined experimentally but is expected to be in a similar region.

The method would involve preparing a series of standard solutions of known concentrations and measuring their absorbance to construct a calibration curve. Linearity is typically observed over a specific concentration range, for example, 5-30 µg/mL for Desloratadine. researchgate.netjchps.com The concentration of the impurity in a sample can then be determined from its absorbance using the calibration curve.

While UV-Vis spectrophotometry is a valuable tool for concentration determination, its selectivity can be limited in the presence of other absorbing species. Therefore, it is often used in conjunction with a separation technique like HPLC for purity assessment.

Methodological Aspects of Impurity Profiling and Quantitative Risk Assessment in Pharmaceutical Development

Establishment of Analytical Detection Limits (LOD) and Quantification Limits (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters in the validation of analytical methods for impurity profiling. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govnih.gov

These limits are typically determined based on the signal-to-noise (S/N) ratio. An S/N ratio of 3:1 is generally accepted for the LOD, and a ratio of 10:1 is used for the LOQ. nih.govnih.govpreprints.org To establish these values, a series of dilute solutions with known concentrations of this compound would be injected into the analytical system (e.g., LC-MS/MS).

For instance, in the analysis of loratadine (B1675096) impurities, LOD values were found to be in the range of 0.016 to 0.028 µg/mL, and LOQ values ranged from 0.044 to 0.088 µg/mL. nih.gov Similarly, for the analysis of N-nitroso-desloratadine, the LOD and LOQ were set at 0.5 ng/mL and 1.0 ng/mL, respectively. preprints.org These values demonstrate the high sensitivity required for impurity analysis.

| Parameter | Signal-to-Noise Ratio | Typical Concentration Range (for related impurities) |

| Limit of Detection (LOD) | 3:1 | 0.016 - 0.5 ng/mL nih.govpreprints.org |

| Limit of Quantitation (LOQ) | 10:1 | 0.044 - 1.0 ng/mL nih.govpreprints.org |

Regulatory Considerations in Analytical Method Validation for Pharmaceutical Analogs

The validation of analytical methods for pharmaceutical analogs and impurities is strictly governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). amsbiopharma.comfda.goveuropa.euich.org The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose. fda.goveuropa.eu

The validation process involves evaluating several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. amsbiopharma.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Regulatory agencies like the U.S. Food and Drug Administration (FDA) also provide guidance on analytical procedures and methods validation, emphasizing a risk-based approach to revalidation when changes occur in the manufacturing process. gmp-compliance.org For Abbreviated New Drug Applications (ANDAs), the use of well-characterized impurity standards like this compound is essential for method validation and ensuring the quality of the final drug product. clearsynth.com

| Validation Parameter | Description |

| Specificity | Differentiates the analyte from other substances. amsbiopharma.com |

| Linearity | Proportional relationship between concentration and response. amsbiopharma.com |

| Accuracy | How close the measured value is to the true value. amsbiopharma.com |

| Precision | Reproducibility of the measurement. |

| Range | The concentration interval where the method is reliable. |

| Robustness | Resistance to small changes in method parameters. |

Pharmacological Characterization and Mechanistic Research

In Vitro Receptor Binding and Functional Antagonism Studies

Selective Histamine (B1213489) H1 Receptor Binding Affinity Determinations for 8-Dechloro-9-chloro Desloratadine (B1670295)

Specific studies determining the selective histamine H1 receptor binding affinity for 8-Dechloro-9-chloro Desloratadine are not available in the current body of scientific literature. The compound is recognized as a derivative and impurity of Desloratadine and is presumed to possess antihistamine properties.

For the parent compound, Desloratadine, extensive research has established its high affinity and selectivity for the histamine H1 receptor. nih.govresearchgate.net Desloratadine is the major active metabolite of loratadine (B1675096) and is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity. drugbank.comnih.gov It does not readily cross the blood-brain barrier, which accounts for its non-sedating profile. drugbank.comnih.gov

There are no published competitive binding assays or pA2 value determinations specifically for this compound.

In contrast, Desloratadine has been extensively studied. Competitive binding experiments have demonstrated its high affinity for the human histamine H1 receptor. nih.gov The pKi value, a measure of binding affinity, for Desloratadine has been reported to be approximately 9.1. nih.gov Schild analysis, a method used to determine the pA2 value (a measure of antagonist potency), has been applied to Desloratadine, confirming its potent competitive antagonism at the H1 receptor. nih.gov Studies on isolated airway mucus gland cells have shown a pA2 value of 6.4 for Desloratadine against muscarinic M3 receptors, indicating some level of activity at this receptor as well.

Table 1: Comparative Binding Affinities of Desloratadine and Related Compounds at the Histamine H1 Receptor

| Compound | pKi |

| Desloratadine | 9.1 ± 0.1 |

| Rupatadine (B1662895) | 8.4 ± 0.1 |

This table presents data for Desloratadine and a related compound to provide context due to the absence of specific data for this compound.

Assessment of Interactions with Other Receptor Systems (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

Direct assessments of the interaction of this compound with other receptor systems, such as muscarinic acetylcholine receptors, have not been reported in the available literature.

Studies on Desloratadine indicate that it is highly selective for the H1 receptor. nih.gov While some in vitro and in vivo experiments have suggested that Desloratadine can antagonize muscarinic receptors, its affinity for these receptors is significantly lower than for the H1 receptor. nih.gov In vitro studies have reported IC50 values of 48 nM and 125 nM for Desloratadine against cloned human M1 and M3 muscarinic receptor subtypes, respectively. nih.gov However, at therapeutic concentrations, clinically relevant antimuscarinic effects are generally not observed. nih.govnih.gov In vivo studies in rodent models have shown that Desloratadine does not significantly antagonize peripheral muscarinic receptors responsible for salivation and lacrimation. nih.gov

Investigations into Immunomodulatory and Anti-Inflammatory Activities

Specific investigations into the immunomodulatory and anti-inflammatory activities of this compound are not documented in published research.

The parent compound, Desloratadine, has demonstrated anti-inflammatory and immunomodulatory properties in addition to its H1 receptor antagonism. researchgate.net These effects are thought to contribute to its clinical efficacy in allergic conditions. researchgate.net

Modulation of Cytokine and Inflammatory Mediator Release (e.g., IL-4, IL-6, IL-8, TNF-alpha)

There is no specific data on the modulation of cytokine and inflammatory mediator release by this compound.

In vitro studies with Desloratadine have shown that it can inhibit the release of several pro-inflammatory cytokines and mediators from various cell types involved in the allergic response. Desloratadine has been found to inhibit the release of interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-13 (IL-13) from human mast cells and basophils. nih.gov It has also been shown to inhibit the release of tumor necrosis factor-alpha (TNF-alpha). nih.gov Studies on human basophils have revealed that Desloratadine is more potent at inhibiting the secretion of IL-4 and IL-13 than it is at inhibiting the release of histamine. nih.gov

Table 2: Effect of Desloratadine on Cytokine Release from Human Basophils

| Cytokine | Stimulus | Inhibition by Desloratadine |

| IL-4 | anti-IgE | Potent inhibition |

| IL-13 | anti-IgE | Potent inhibition |

| Histamine | anti-IgE | Less potent inhibition |

| LTC4 | anti-IgE | Less potent inhibition |

This table summarizes the effects of Desloratadine on cytokine release due to a lack of data for this compound.

Cellular Pathway Analysis of Anti-Allergic Effects

A cellular pathway analysis of the anti-allergic effects of this compound has not been conducted.

For Desloratadine, its anti-allergic effects are primarily mediated through the blockade of the histamine H1 receptor. drugbank.com This prevents histamine-induced effects such as increased vascular permeability, vasodilation, and smooth muscle contraction. nih.gov Beyond H1 receptor antagonism, the anti-inflammatory properties of Desloratadine involve the modulation of various signaling pathways. For instance, it has been shown to inhibit the expression of adhesion molecules like P-selectin on endothelial cells. Furthermore, Desloratadine has been found to inhibit the accumulation of IL-4 mRNA in human basophils, suggesting an effect on the transcriptional regulation of this key allergic cytokine. nih.gov

Research on Antioxidant Properties and Oxidative Stress Modulation

Direct research into the antioxidant properties and reactive oxygen species (ROS) scavenging capabilities of this compound is not extensively documented in current scientific literature. However, significant insights can be drawn from studies on its parent compound, Desloratadine.

Research has demonstrated that Desloratadine possesses antioxidant activity. nih.gov In vitro studies have shown its potential to mitigate oxidative stress, a factor implicated in the pathogenesis of conditions like chronic idiopathic urticaria. A study involving patients with this condition revealed that treatment with Desloratadine led to a significant reduction in ROS levels and superoxide (B77818) dismutase (SOD) activity in platelets. nih.gov While these findings directly pertain to Desloratadine, they suggest a potential avenue of investigation for its derivatives. The core tricyclic structure, which is shared by this compound, may contribute to these antioxidant effects. The specific influence of the altered halogen position on this activity remains a subject for future research.

Structure-Activity Relationship (SAR) and Molecular Modeling

The biological activity of this compound is intrinsically linked to its specific chemical structure. As a derivative of Desloratadine, its function is primarily understood as a selective H1-receptor antagonist.

The defining structural feature of this compound is the repositioning of a chlorine atom on the benzocycloheptapyridine core when compared to its parent compound, Desloratadine. Specifically, the chlorine atom at position 8 is absent and is instead located at position 9.

For tricyclic antihistamines, the diaryl system is crucial for significant affinity to the H1 receptor. pharmacy180.com The precise arrangement and nature of substituents on these rings can modulate potency, selectivity, and pharmacokinetic properties. The shift of the electron-withdrawing chlorine atom from position 8 to 9 alters the electronic distribution and conformation of the tricyclic system. This modification can influence how the molecule fits into the H1-receptor binding pocket, potentially affecting its binding affinity and residence time compared to Desloratadine. The terminal tertiary amine on the piperidine (B6355638) ring is another critical feature for antihistaminic activity, which remains unchanged in this impurity. pharmacy180.comyoutube.com

In one study, molecular docking simulations showed that Desloratadine could bind to the ACE2 receptor, with the potential to form hydrogen bonds. nih.gov Given the structural similarity, this compound is expected to engage the H1 receptor in a similar manner. However, the repositioned chlorine atom at C-9 would likely alter the specific hydrophobic and halogen-bond interactions within the binding site. This could lead to a different binding orientation or affinity. For instance, if the C-9 position is in closer proximity to a specific amino acid residue than the C-8 position, it could either enhance or diminish binding strength, thereby modulating its antagonist activity.

The Desloratadine scaffold serves as a valuable starting point for the rational design of new therapeutic agents. researchgate.net Structure-activity relationship studies on Desloratadine and related compounds have highlighted several principles for designing molecules with enhanced or novel pharmacological profiles:

Scaffold Hopping and Bioisosteric Replacement : Replacing parts of the molecule, such as the tricyclic core or the piperidine ring, with other chemical groups (bioisosteres) can lead to novel compounds with different selectivity profiles or improved properties. nih.gov

Substitution Modification : As demonstrated by the existence of this compound, altering the substitution pattern on the aromatic rings can fine-tune biological activity. Systematic exploration of different halogen substitutions (e.g., fluorine, bromine) or other functional groups at various positions could lead to compounds with higher affinity, greater selectivity for the H1 receptor over other receptors, or a modified pharmacokinetic profile.

Targeting Allosteric Sites : Rational design can aim to develop ligands that bind to allosteric sites on the receptor, rather than the primary (orthosteric) binding site. This can offer a more nuanced modulation of receptor activity and may lead to drugs with improved safety profiles.

By combining computational modeling with synthetic chemistry, researchers can predict how structural changes will affect receptor binding and design new molecules based on the Desloratadine framework for potential use as antihistamines or for other therapeutic targets. researchgate.net

Pharmacokinetic and Biotransformation Research

Absorption, Distribution, and Elimination Research in Preclinical Models

Detailed preclinical studies focusing specifically on the absorption, distribution, and elimination of 8-Dechloro-9-chloro Desloratadine (B1670295) are not extensively available in published literature. However, the pharmacokinetic profile of Desloratadine has been thoroughly characterized and can be used as a comparative reference.

Specific data on the absorption profile of 8-Dechloro-9-chloro Desloratadine is not readily found. For its parent compound, Desloratadine, it is well-absorbed after oral administration, with peak plasma concentrations (Tmax) being reached in approximately 3 hours. drugbank.comwikipedia.org The absorption of Desloratadine is not affected by the presence of food. drugbank.comnih.gov

There is no specific information available regarding the plasma protein binding or tissue distribution of this compound. In contrast, Desloratadine exhibits a high affinity for plasma proteins, with approximately 82% to 87% being bound. drugbank.comwikipedia.org Its primary active metabolite, 3-hydroxydesloratadine, shows a similar binding range of 85% to 89%. drugbank.com Desloratadine has a large apparent volume of distribution, estimated at around 49 L/kg, indicating extensive distribution into tissues. nih.gov

The elimination kinetics and excretion pathways for this compound have not been specifically detailed in available research. Desloratadine is eliminated from the body with a mean plasma elimination half-life of approximately 27 hours. drugbank.comwikipedia.org Excretion of Desloratadine and its metabolites occurs through both urine and feces, with approximately 87% of a radiolabeled dose being equally recovered in both. drugbank.comnih.gov

Table 1: Pharmacokinetic Parameters of Desloratadine

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | drugbank.comwikipedia.org |

| Plasma Protein Binding | 82-87% | drugbank.comwikipedia.org |

| Volume of Distribution (Vd) | ~49 L/kg | nih.gov |

| Elimination Half-Life (t½) | ~27 hours | drugbank.comwikipedia.org |

| Major Excretion Routes | Urine and Feces | drugbank.comnih.gov |

Detailed Metabolic Pathway Elucidation

The metabolism of this compound involves several key enzyme systems, leading to the formation of various metabolites.

In vivo, this compound is primarily metabolized by the cytochrome P450 isoenzymes CYP3A4 and CYP2D6. Following this initial phase of metabolism, the resulting products undergo glucuronidation, a process facilitated by the enzyme UGT2B10, which enhances their water solubility for subsequent renal excretion.

In comparison, the metabolism of Desloratadine to its main active metabolite, 3-hydroxydesloratadine, is a three-step process. wikipedia.org It begins with N-glucuronidation by UGT2B10, followed by 3-hydroxylation via CYP2C8, and concludes with a non-enzymatic deconjugation of the N-glucuronide. wikipedia.org While CYP3A4 and CYP2D6 are involved in the metabolism of the parent drug of Desloratadine, loratadine (B1675096), the primary enzyme identified for the 3-hydroxylation of Desloratadine's N-glucuronide is CYP2C8. wikipedia.orgresearchgate.net

Table 2: Key Enzymes in the Biotransformation of this compound and Desloratadine

| Compound | Cytochrome P450 (CYP) Isoenzymes | UDP-glucuronosyltransferases (UGTs) | Reference |

|---|---|---|---|

| This compound | CYP3A4, CYP2D6 | UGT2B10 | |

| Desloratadine | CYP2C8 (for 3-hydroxylation of N-glucuronide) | UGT2B10 (for N-glucuronidation) | wikipedia.org |

The biotransformation of this compound results in the formation of hydroxylated and glucuronidated products. However, detailed characterization of these specific metabolites and an evaluation of their subsequent biological activity are not extensively documented in publicly available scientific literature.

For Desloratadine, the primary metabolite is 3-hydroxydesloratadine, which is pharmacologically active. portico.orgnih.gov This metabolite is eventually glucuronidated before elimination. drugbank.com The biological activity of the metabolites of this compound remains an area for further investigation.

Research on this compound Remains Limited

Comprehensive searches for pharmacokinetic and biotransformation data on the specific chemical compound this compound have revealed a significant lack of available scientific literature. While extensive research exists for its parent compound, the second-generation antihistamine Desloratadine, specific studies detailing the metabolic pathways, inter-species differences, and translational human pharmacokinetics of its 8-dechloro-9-chloro derivative are not publicly accessible.

Desloratadine itself is the major active metabolite of Loratadine and has been the subject of numerous studies. Research has established that Desloratadine undergoes species-dependent metabolism. In humans, the primary metabolic pathway involves the formation of 3-hydroxydesloratadine, a process catalyzed by the enzymes UGT2B10 and CYP2C8. This is then followed by glucuronidation. In contrast, preclinical studies in mice have shown that the formation of 5- and 6-hydroxydesloratadine is the predominant metabolic route. Interestingly, studies utilizing humanized-liver mice, which have been genetically modified to have human liver cells, have demonstrated a metabolic profile for Desloratadine that more closely resembles that observed in humans, highlighting the translational relevance of this animal model.

Despite the detailed understanding of Desloratadine's metabolism, this knowledge cannot be directly extrapolated to this compound. As a distinct chemical entity and a potential impurity of Desloratadine, its pharmacokinetic profile would be influenced by the altered chlorination pattern on its chemical structure. This structural difference could significantly impact its interaction with metabolic enzymes, leading to different metabolites and clearance rates compared to the parent compound.

The absence of specific research on this compound means that crucial data, such as its absorption, distribution, metabolism, and excretion (ADME) properties in various species, including humans, remains unknown. Consequently, it is not possible to construct a detailed analysis of its inter-species metabolic differences or to assess the translational relevance of any animal model for human pharmacokinetic prediction.

Further investigation is required to characterize the pharmacokinetic and biotransformation profile of this compound. Such studies would be essential to understand its potential biological activity and to ensure the safety and efficacy of Desloratadine-containing pharmaceutical products, where it may be present as an impurity.

Preclinical Safety and Toxicology Investigations

Comprehensive Systemic Toxicity Assessments

There is no specific information available in the reviewed literature detailing the dose-response characteristics of 8-Dechloro-9-chloro Desloratadine (B1670295) in either acute or chronic exposure studies. Toxicological assessments for the parent compound, Desloratadine, have established its safety profile through extensive testing in various animal models. drugbank.comfda.gov These studies on Desloratadine show that it is generally well-tolerated. researchgate.netnih.govnih.gov

Specific lethality data, such as the median lethal dose (LD50), for 8-Dechloro-9-chloro Desloratadine in any animal model is not reported in the available scientific literature. For the parent compound, Desloratadine, oral LD50 values have been established in animal studies, with lethality observed at doses of 250 mg/kg in rats and 353 mg/kg in mice. drugbank.com

Organ-Specific Toxicological Profiling

Organ-specific toxicology studies are designed to identify potential adverse effects on specific organs. For many pharmaceutical compounds, the liver, kidneys, and reproductive system are key areas of investigation.

No studies specifically investigating the hepatic safety or potential for liver injury of this compound were identified. Preclinical studies on Desloratadine have evaluated its effects on the liver. mayoclinic.org

There is no available data from studies specifically designed to assess the impact of this compound on renal function or its potential to cause kidney injury. The parent drug, Desloratadine, is known to be cleared from the body, and its effects on patients with kidney disease have been considered. mayoclinic.org

Cardiovascular Safety Pharmacology Assessments

Specific cardiovascular safety pharmacology assessments for this compound are not detailed in the available scientific literature. The cardiovascular safety of the parent compound, desloratadine, has been a subject of study.

Electrophysiological Effects and Arrhythmia Potential (e.g., QTc Interval Prolongation)

No specific studies on the electrophysiological effects or the potential for QTc interval prolongation of this compound have been identified in public-domain research. For the parent compound, desloratadine, Health Canada's review of available information did not establish a link between its use and abnormal heart rhythm (QT interval prolongation). hpfb-dgpsa.ca Furthermore, clinical studies have indicated that even at supratherapeutic doses and in the presence of metabolic inhibitors, desloratadine did not cause significant QTc interval prolongation. nih.govnih.govnih.gov While some product characteristics for desloratadine mention tachycardia, palpitations, and QT prolongation as undesirable effects, these are generally associated with high doses. recentscientific.comrecentscientific.com It is important to reiterate that these findings pertain to desloratadine and not directly to its 8-dechloro-9-chloro impurity.

Receptor Selectivity and Off-Target Cardiovascular Interactions

There is no specific information available in the scientific literature regarding the receptor selectivity and potential off-target cardiovascular interactions of this compound. It is known to be a selective H1-receptor antagonist, similar to desloratadine. Some in vitro studies have suggested that high doses of desloratadine may interact with cardiac muscarinic receptors, which could potentially affect normal cardiac function. recentscientific.comrecentscientific.com However, data specific to the this compound impurity is not available.

Central Nervous System (CNS) Safety Profiling and Sedative Potential

A specific central nervous system (CNS) safety profile, including an evaluation of sedative potential, for this compound is not available in the published scientific literature. The parent compound, desloratadine, is a second-generation antihistamine designed to be non-sedating due to its limited ability to cross the blood-brain barrier. nih.gov While generally considered non-sedating, there have been some reports of CNS effects like somnolence with desloratadine, suggesting some potential for CNS penetration. nih.gov However, any direct sedative potential or broader CNS safety profile of the this compound impurity remains uncharacterized in public research.

Pharmaceutical Formulation Research and Stability Studies

Investigation of Chemical Stability and Degradation Kinetics

A thorough understanding of a compound's intrinsic stability and its degradation behavior under various conditions is a prerequisite for developing a stable pharmaceutical product.

While specific degradation pathways for 8-Dechloro-9-chloro Desloratadine (B1670295) are not extensively documented, studies on Desloratadine reveal its susceptibility to degradation through several mechanisms, primarily oxidation and hydrolysis. Desloratadine is known to degrade under stress conditions, leading to the formation of various impurities. google.com

One of the major degradation products of Desloratadine is N-formyldesloratadine, which can form in the presence of certain excipients. google.com Other potential degradation products include deschlorodesloratadine and dehydrodesloratadine. google.com Research has shown that Desloratadine is particularly prone to degradation under oxidative and thermal stress. nih.gov In contrast, it has been found to be relatively stable under acidic, basic, hydrolytic, and photolytic stress conditions. nih.gov

For 8-Dechloro-9-chloro Desloratadine, it has been noted that the compound degrades under UV light (at a wavelength of 254 nm), which suggests a potential for photolytic degradation pathways. The presence of an additional chlorine atom on the aromatic system could influence its electronic properties and, consequently, its susceptibility to oxidative or hydrolytic degradation compared to Desloratadine. However, without specific studies, this remains a point of scientific conjecture.

Table 1: Summary of Desloratadine Degradation under Various Stress Conditions

| Stress Condition | Observation | Major Degradation Products |

| Oxidative | Significant degradation | Unspecified oxidation products |

| Thermal | Significant degradation | Unspecified thermal degradants |

| Acidic Hydrolysis | Stable | - |

| Basic Hydrolysis | Stable | - |

| Aqueous Hydrolysis | Stable | - |

| Photolytic | Stable | - |

Source: Based on findings from a stability-indicating UPLC method development study for Desloratadine. nih.gov

The stability of a drug substance is not only intrinsic but is also significantly influenced by its environment within a pharmaceutical formulation. For Desloratadine, and likely for its analogs, several factors can impact stability:

Excipients: The choice of excipients is critical. For instance, Desloratadine has been shown to be incompatible with lactose, a common pharmaceutical filler, leading to the formation of N-formyldesloratadine. google.com A compatibility study of Desloratadine with various excipients also indicated solid-state interactions with anhydrous lactose, microcrystalline cellulose, magnesium stearate, and stearic acid. researchgate.net

pH: The pH of the formulation can play a crucial role in the stability of ionizable compounds like Desloratadine and its analogs. Maintaining an optimal pH range is essential to prevent acid or base-catalyzed degradation.

Moisture: The presence of moisture can accelerate degradation reactions, particularly hydrolysis. Therefore, controlling the water content in solid dosage forms is important.

Light: As noted for this compound, exposure to UV light can induce degradation. Therefore, protection from light during manufacturing, packaging, and storage is necessary.

Temperature: Elevated temperatures can increase the rate of chemical degradation. nih.gov

Development of Stability-Enhancing Strategies

To counteract the degradation of sensitive compounds like Desloratadine and its analogs, various stability-enhancing strategies are employed during formulation development.

Given the susceptibility of Desloratadine to oxidation, the inclusion of antioxidants in a formulation can be a key strategy to enhance its stability. Antioxidants function by inhibiting the oxidation process. While specific antioxidants for this compound are not documented, common pharmaceutical antioxidants that could be considered include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

The use of stabilizing excipients that provide a protective environment is another crucial approach. For Desloratadine, the use of pharmaceutically acceptable basic salts, such as calcium dibasic phosphate, has been shown to mitigate degradation. google.com Furthermore, the incorporation of amino acids has been demonstrated to stabilize Desloratadine compositions, even in the presence of reactive excipients like lactose. google.com

To ensure the development of a stable dosage form, compatibility studies between the active pharmaceutical ingredient (API) and various excipients are essential. A study on Desloratadine evaluated its compatibility with nine common pharmaceutical excipients. researchgate.net The results, obtained through techniques like Differential Scanning Calorimetry (DSC), revealed solid-state interactions with certain excipients.

Table 2: Compatibility of Desloratadine with Common Pharmaceutical Excipients

| Excipient | Compatibility |

| Anhydrous Lactose | Interaction Observed |

| Microcrystalline Cellulose | Interaction Observed |

| Magnesium Stearate | Interaction Observed |

| Stearic Acid | Interaction Observed |

| Lactose Monohydrate | Compatible |

| Polyvinylpyrrolidone | Compatible |

| Sodium Croscarmellose | Compatible |

| Talc | Compatible |

Source: Based on findings from a compatibility study of Desloratadine. researchgate.net

These findings underscore the importance of careful excipient selection in the formulation of Desloratadine and, by extension, its analogs like this compound.

Innovative Formulation Approaches for Desloratadine and its Analogs

Research into innovative formulation approaches for Desloratadine has focused on improving its stability and dissolution characteristics. One such approach is the formation of multicomponent crystals, such as salts and co-crystals. A study on the formation of a multicomponent crystal of Desloratadine with benzoic acid demonstrated good chemical and physical stability under accelerated conditions. simsonpharma.com This approach could potentially be applied to this compound to enhance its solid-state properties.

Another area of innovation lies in the development of stable liquid formulations. This often involves the use of stabilizing agents and the optimization of the formulation pH to prevent degradation. google.com Furthermore, the development of stable polymorphic forms of Desloratadine has also been a subject of investigation to ensure consistency and stability of the final product. These innovative strategies for the parent compound provide a roadmap for potential formulation development of this compound.

Research and Development of Advanced Drug Delivery Systems

The compound this compound is recognized primarily as a process-related impurity that forms during the synthesis of Desloratadine. Desloratadine, the parent compound, is a well-known second-generation antihistamine. As an impurity, the focus of pharmaceutical research is typically on its detection, control, and minimization in the final drug product, rather than its formulation into a drug delivery system. synzeal.com

Currently, there is a lack of publicly available scientific literature detailing research and development of advanced drug delivery systems specifically for this compound. The primary role of this compound in pharmaceutical science is as a reference standard for analytical methods to ensure the purity of Desloratadine. synzeal.comclearsynth.com

While no specific data exists for this compound, research into advanced drug delivery systems for the parent compound, Desloratadine, can provide context on the types of formulation strategies that might be employed for similar molecules. These strategies aim to improve solubility, stability, and bioavailability. researchgate.netnih.gov

Advanced drug delivery systems that have been researched for other poorly soluble compounds, including Desloratadine, include:

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, potentially enhancing the aqueous solubility and stability of the guest. researchgate.netnih.govoatext.com For instance, studies have shown that Desloratadine can form a 1:1 inclusion complex with β-Cyclodextrin, which may improve its dissolution rate. researchgate.net

Lipid-Based Drug Delivery Systems (LBDDS): These systems, such as nanoemulsions and solid lipid nanoparticles, are designed to improve the oral bioavailability of poorly water-soluble drugs by increasing their solubility and facilitating their absorption. nih.govacademicjournals.orgnih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate drugs, offering controlled and targeted release. nih.govmdpi.comsemanticscholar.org

The stability of the parent compound, Desloratadine, has been the subject of various studies, which indicate its susceptibility to degradation under certain conditions. nih.govgoogle.comsphinxsai.com For instance, Desloratadine can degrade in the presence of acidic excipients and is also affected by heat and oxidation. nih.govchemicalbook.com Research on this compound has noted its degradation under UV light.

Given that this compound is an impurity, research efforts are directed towards preventing its formation rather than enhancing its delivery.

Concluding Perspectives and Future Research Directions

Synthesis of Current Knowledge on 8-Dechloro-9-chloro Desloratadine (B1670295)

8-Dechloro-9-chloro Desloratadine is a chemical compound primarily recognized as a structural analog and a process-related impurity of Desloratadine. Desloratadine itself is the active metabolite of Loratadine (B1675096), a widely used second-generation antihistamine. google.comnih.gov The impurity arises during the synthesis of Desloratadine, specifically from positional isomerism that can occur during chlorination reactions.

Chemically, it is identified by the CAS Number 117811-13-9. allmpus.compharmaffiliates.comsimsonpharma.comallmpus.com Its molecular formula is C₁₉H₁₉ClN₂, and it has a molecular weight of approximately 310.82 g/mol . allmpus.compharmaffiliates.comsimsonpharma.comallmpus.com The compound's structure is characterized by the absence of a chlorine atom at the 8th position of the benzocycloheptapyridine ring and the presence of a chlorine atom at the 9th position, distinguishing it from the parent Desloratadine molecule.

The principal application of this compound is as a reference standard in pharmaceutical quality control laboratories. cleanchemlab.comsynzeal.com Its availability as a characterized compound is crucial for analytical method development, method validation, and routine quality control testing of Desloratadine drug substance and product. cleanchemlab.comsynzeal.com By using this reference standard, pharmaceutical manufacturers can accurately identify and quantify its presence, ensuring that batches of Desloratadine meet the stringent purity requirements set by regulatory authorities like the International Council for Harmonisation (ICH). synzeal.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 9-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo pharmaffiliates.comresearchgate.netcyclohepta[1,2-b]pyridine | allmpus.comsynzeal.com |

| Alternate Name | 14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | clearsynth.com |

| CAS Number | 117811-13-9 | allmpus.compharmaffiliates.comsimsonpharma.comallmpus.com |

| Molecular Formula | C₁₉H₁₉ClN₂ | allmpus.compharmaffiliates.comsimsonpharma.comallmpus.com |

| Molecular Weight | 310.82 g/mol | allmpus.compharmaffiliates.comsimsonpharma.comallmpus.com |

| Primary Role | Pharmaceutical impurity reference standard | cleanchemlab.comsynzeal.com |

Unexplored Research Avenues and Methodological Challenges in Analog Study

While this compound is well-characterized as a chemical entity for quality control, its own pharmacological and toxicological profiles remain largely unexplored. Its primary role as an impurity marker means that research has focused on its detection and control rather than its intrinsic biological activity.

Unexplored Research Avenues:

Pharmacological Profiling: A fundamental unexplored area is the comprehensive pharmacological assessment of this analog. Although structurally similar to Desloratadine, it is unknown if it possesses similar H1-receptor antagonist activity. Studies are needed to determine its binding affinity for the H1 receptor and its potential efficacy.

Toxicological Assessment: The toxicological profile of this impurity has not been publicly detailed. Research is required to understand its potential for toxicity, including mutagenicity and general toxicity, which is a critical step in qualifying the safety of any drug impurity. premier-research.com According to ICH M7 guidelines, all identified impurities should be evaluated for mutagenicity unless their concentration is below the Threshold of Toxicological Concern (TTC). premier-research.com

Metabolic Fate: The in-vivo absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown. Understanding how the human body processes this compound is essential for a complete safety assessment.

Methodological Challenges:

Synthesis and Purification: A significant challenge for studying any impurity is obtaining sufficient quantities of the pure compound for extensive biological testing. While it is available as an analytical standard, scaling up the synthesis and ensuring high purity for toxicological studies can be a complex and costly process.

Analytical Sensitivity: Developing and validating highly sensitive analytical methods are necessary to detect and study the impurity at the low levels at which it typically exists in the final drug product. Techniques such as LC-MS and GC-MS are often employed for this purpose. nih.gov

Table 2: Selected Desloratadine Related Compounds and Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Source(s) |

|---|---|---|---|---|

| This compound | 117811-13-9 | C₁₉H₁₉ClN₂ | 310.82 | allmpus.compharmaffiliates.comsimsonpharma.com |

| 8-Dechloro-10-chloro Desloratadine | 1346600-61-0 | C₁₉H₁₉ClN₂ | 310.82 | pharmaffiliates.comsimsonpharma.com |

| Desloratadine Dehydro Impurity | 117811-20-8 | C₁₉H₁₇ClN₂ | 308.8 | pharmaffiliates.com |

| 8-Dechloro-10-chloro-N-methyl Desloratadine | 38092-90-9 | C₂₀H₂₁ClN₂ | 324.85 | pharmaffiliates.comsimsonpharma.com |

| Desloratadine (Parent Drug) | 100643-71-8 | C₁₉H₁₉ClN₂ | 310.82 | echemi.comnih.gov |

Future Trajectories in Antihistamine and Related Therapeutic Agent Development

The field of antihistamine development continues to evolve, driven by the rising prevalence of allergic conditions and the demand for more effective and safer treatments. datainsightsmarket.comglobenewswire.com The global market for these drugs is projected to see continued growth. datainsightsmarket.comglobenewswire.com Future development is expected to focus on several key areas:

Personalized Medicine: A significant future trend is the move towards tailoring antihistamine therapy to individual patients. globenewswire.com Pharmacogenomics, which studies how genes affect a person's response to drugs, is a rapidly developing field that could help predict a patient's efficacy and risk of adverse reactions to specific antihistamines. nih.gov

Novel Formulations and Delivery: Innovation in drug formulations aims to improve bioavailability, offer longer-lasting relief, and enhance patient convenience. datainsightsmarket.comglobenewswire.com This includes the development of new oral formulations as well as alternative delivery routes like nasal sprays and ophthalmic solutions. researchgate.net

Combination Therapies: To address a wider range of allergy symptoms, the development of products that combine antihistamines with other active ingredients, such as decongestants, is a growing trend. datainsightsmarket.com

Focus on Second and Third-Generation Agents: Development will continue to prioritize non-sedating second-generation antihistamines (like Desloratadine, Cetirizine, and Fexofenadine) due to their improved safety profile and reduced impact on cognitive function compared to first-generation agents. researchgate.netnih.gov

Expansion of Over-the-Counter (OTC) Offerings: The increasing availability of effective antihistamines without a prescription enhances consumer access and proactive allergy management. globenewswire.com

Ethical Considerations in Impurity Research and Drug Safety

Ethical considerations are paramount throughout the lifecycle of a drug, from initial discovery to post-marketing surveillance, and they apply directly to the study of impurities. lindushealth.comnih.gov The ethical framework for this research is built on principles of protecting public health and ensuring the integrity of scientific research. zimlab.inlindushealth.com

Key Ethical Pillars:

Public Health Obligation: Regulatory agencies and pharmaceutical manufacturers have a fundamental ethical duty to protect the public's health. nih.gov This involves a lifecycle approach to drug safety, which includes identifying and controlling impurities that could pose a risk to patients. nih.gov

Beneficence and Non-Maleficence: These principles—maximizing benefits while doing no harm—are central to impurity research. lindushealth.com The goal is to ensure that the therapeutic benefits of a drug decisively outweigh any risks, including those potentially posed by impurities. genomicaybioeconomia.org

Data Integrity and Transparency: Upholding the accuracy and reliability of analytical data is an ethical imperative. zimlab.in This ensures that decisions about drug safety are based on sound science. Transparency in communicating potential safety issues and the measures taken to control them helps build public trust. zimlab.in

Informed Consent in Research: In cases where clinical studies might be needed to qualify a new impurity, the principle of informed consent is crucial. lindushealth.comnih.gov Participants must be fully informed of the potential risks and benefits of their participation in any research. zimlab.in

The establishment of clear regulatory guidelines, such as those from the ICH, provides a framework for ethically managing impurities. nih.gov These guidelines represent a global consensus on the level of control needed to ensure that drug products are safe for human use, balancing the need for new medicines with the ethical responsibility to protect patients.

Q & A

Q. How is structural elucidation of this compound performed using advanced chemometric tools?

- Methodological Answer : Three-way PARAFAC modeling resolves overlapping spectral signals in pH-absorbance datasets. This decomposes data into latent variables (spectral, pH, concentration modes), enabling simultaneous quantification of Desloratadine and pKa determination (e.g., 8.2 ± 0.1) without chromatographic separation .

Best Practices and Safety

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (GHS05/07/09). Acute oral toxicity (LD50 > 250 mg/kg in monkeys) necessitates spill containment via vacuum collection. Emergency protocols include fresh air ventilation for inhalation and immediate medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.